molecular formula C20H17BrN2O2S B3017760 N-(4-bromophenyl)-N'-tosylbenzimidamide CAS No. 31789-43-2

N-(4-bromophenyl)-N'-tosylbenzimidamide

Cat. No. B3017760
CAS RN: 31789-43-2
M. Wt: 429.33
InChI Key: XHEMTJHLXFQYJQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“N-(4-bromophenyl)-N’-tosylbenzimidamide” is a complex organic compound. It likely contains a benzimidamide core, which is a common structure in many pharmaceuticals and biologically active compounds .


Synthesis Analysis

While specific synthesis methods for “N-(4-bromophenyl)-N’-tosylbenzimidamide” are not available, similar compounds are often synthesized via cross-coupling reactions, such as the Suzuki reaction . These reactions typically involve the coupling of an aryl halide (like a bromophenyl compound) with a boronic acid .

Mechanism of Action

The mechanism of action of N-(4-bromophenyl)-N'-tosylbenzimidamide is not fully understood, but it has been proposed that it may act by inhibiting tubulin polymerization, which is essential for cell division. This compound has also been shown to induce apoptosis, or programmed cell death, in cancer cells. In addition, this compound has been found to inhibit the activity of certain enzymes involved in viral replication, such as herpes simplex virus thymidine kinase.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. In cancer cells, this compound has been found to induce cell cycle arrest and apoptosis. This compound has also been shown to inhibit the migration and invasion of cancer cells, which are important processes in cancer metastasis. In addition, this compound has been found to inhibit the growth of bacterial and viral pathogens.

Advantages and Limitations for Lab Experiments

One advantage of using N-(4-bromophenyl)-N'-tosylbenzimidamide in lab experiments is its potent anticancer and antiviral activity, which makes it a promising candidate for further development as a therapeutic agent. However, one limitation of using this compound in lab experiments is its potential toxicity, which may limit its use in vivo.

Future Directions

There are several future directions for research on N-(4-bromophenyl)-N'-tosylbenzimidamide. One area of research is the development of this compound derivatives with improved potency and selectivity. Another area of research is the investigation of the mechanism of action of this compound, which may lead to the discovery of new targets for cancer and viral therapies. Finally, the in vivo efficacy and toxicity of this compound and its derivatives should be evaluated in preclinical animal models.

Synthesis Methods

The synthesis of N-(4-bromophenyl)-N'-tosylbenzimidamide involves the reaction of 4-bromoaniline with p-toluenesulfonyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then reacted with o-phenylenediamine to yield this compound. The overall reaction can be represented as follows:

Scientific Research Applications

N-(4-bromophenyl)-N'-tosylbenzimidamide has been extensively studied for its potential as a therapeutic agent. It has been shown to exhibit potent anticancer activity against a variety of cancer cell lines, including breast, lung, and colon cancer. This compound has also been found to possess antiviral activity against herpes simplex virus type 1 and type 2. In addition, this compound has been investigated for its antibacterial activity against both Gram-positive and Gram-negative bacteria.

properties

IUPAC Name

N-(4-bromophenyl)-N'-(4-methylphenyl)sulfonylbenzenecarboximidamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17BrN2O2S/c1-15-7-13-19(14-8-15)26(24,25)23-20(16-5-3-2-4-6-16)22-18-11-9-17(21)10-12-18/h2-14H,1H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHEMTJHLXFQYJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N=C(C2=CC=CC=C2)NC3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17BrN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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